Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methylpropanoyl (isobutyryl) substituent at the 4-position. The Boc group enhances solubility and stability during synthetic workflows, while the isobutyryl moiety introduces a branched ketone, influencing reactivity and physicochemical properties. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization at the ketone group or piperidine nitrogen .
Properties
IUPAC Name |
tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10(2)12(16)11-6-8-15(9-7-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPFCJREPENGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225784-62-2 | |
| Record name | tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-methylpropanoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate is not extensively studied. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or biochemical assays .
Comparison with Similar Compounds
Functional Group Impact on Properties
- Ketone vs.
- Aromatic and Heterocyclic Substituents : Pyridinyl (), pyrimidinyl (), and indazolyl () groups enable π-π stacking and hydrogen bonding, critical for target engagement in bioactive molecules.
- Hydroxyl and Sulfonate Esters : Hydroxyethyl () and methylsulfonyloxy () groups enhance solubility or act as leaving groups for further derivatization.
Key Research Findings
Lipophilicity and Solubility : Longer alkyl chains (e.g., 4-methylpentyl in ) increase lipophilicity, whereas polar groups like hydroxy(pyridin-2-yl)methyl () improve aqueous solubility.
Reactivity : The target’s isobutyryl group offers a site for reductive amination or Grignard additions, contrasting with inert ethers () or stable sulfonates ().
Scale-Up Feasibility : Multi-gram syntheses (e.g., 68.3 g in ) demonstrate scalability for analogs with complex substituents.
Biological Activity
Tert-butyl 4-(2-methylpropanoyl)piperidine-1-carboxylate (TBMP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBMP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TBMP is characterized by a piperidine ring substituted with a tert-butyl group and a 2-methylpropanoyl moiety. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
The biological activity of TBMP is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar piperidine structures often exhibit enzyme inhibition and receptor binding capabilities.
- Enzyme Inhibition : TBMP may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and inflammation.
- Receptor Binding : It is hypothesized that TBMP interacts with neurotransmitter receptors, which could influence neurological functions.
Antimicrobial Properties
TBMP has been evaluated for its antimicrobial activity. Studies have shown that compounds similar to TBMP exhibit significant inhibitory effects against various bacterial strains. For instance, a study indicated that piperidine derivatives can inhibit the growth of Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of TBMP has been investigated in several studies. Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines. For example, research involving piperidine derivatives showed promising results in inhibiting the proliferation of colorectal cancer cells through apoptosis induction mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of TBMP or related compounds:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of TBMP on human cancer cell lines. The findings indicated that TBMP reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.
- Mechanistic Insights : Another investigation explored the mechanism of action by assessing the apoptotic pathways activated by TBMP in cancer cells. The results indicated an increase in caspase-3 activity, confirming the induction of apoptosis.
- In Vivo Studies : Animal model studies have also been conducted to assess the therapeutic efficacy of TBMP. These studies reported reduced tumor growth in treated subjects compared to controls, supporting its potential as an anticancer agent.
Data Summary
The following table summarizes key findings from various studies on TBMP and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
